molecular formula C13H11N3O B2624394 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one CAS No. 2418724-45-3

4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one

Cat. No.: B2624394
CAS No.: 2418724-45-3
M. Wt: 225.251
InChI Key: ZQQNTSCHXOCZRG-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring. This compound is of significant interest due to its potential therapeutic properties and versatile applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one can be achieved through several methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This method yields substituted dihydroquinoxalin-2-ones with high enantiomeric excess . Another approach includes the use of chiral auxiliaries to achieve stereoselective substitution of α-bromophenylacetates with o-phenyldiamines .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent couplings and photochemical reduction processes. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-Boc-2-iodoanilines, α-bromophenylacetates, and N-(acyloxy)phthalimides. Reaction conditions often involve mild temperatures and the use of photoredox catalysts .

Major Products

The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is unique due to its fused pyridine and quinoxaline rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broad range of applications and makes it a valuable compound in scientific research .

Properties

IUPAC Name

4-pyridin-4-yl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQNTSCHXOCZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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